2-(2-Methylpropoxy)ethyl 2-phenylacetate

Description

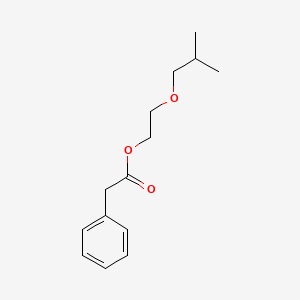

2-(2-Methylpropoxy)ethyl 2-phenylacetate is an ester derivative of phenylacetic acid, featuring a branched ether chain (2-methylpropoxyethyl) as the ester substituent.

Properties

CAS No. |

5471-52-3 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2-(2-methylpropoxy)ethyl 2-phenylacetate |

InChI |

InChI=1S/C14H20O3/c1-12(2)11-16-8-9-17-14(15)10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |

InChI Key |

PWTZLPZAMBTJGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COCCOC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropoxy)ethyl 2-phenylacetate typically involves the esterification of phenylacetic acid with 2-(2-methylpropoxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid . The general reaction scheme is as follows:

Phenylacetic acid+2-(2-methylpropoxy)ethanolH2SO42-(2-Methylpropoxy)ethyl 2-phenylacetate+H2O

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors and optimizing reaction conditions to maximize yield and minimize by-products. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropoxy)ethyl 2-phenylacetate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield phenylacetic acid and 2-(2-methylpropoxy)ethanol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.

Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Hydrolysis: Phenylacetic acid and 2-(2-methylpropoxy)ethanol.

Oxidation: Corresponding carboxylic acids and alcohols.

Reduction: Alcohols derived from the ester.

Scientific Research Applications

2-(2-Methylpropoxy)ethyl 2-phenylacetate has various applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropoxy)ethyl 2-phenylacetate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release phenylacetic acid and 2-(2-methylpropoxy)ethanol, which can then interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-Phenylacetate and Methyl 2-Phenylacetate

- Structure : Ethyl/methyl esters lack the ether oxygen and branched chain present in 2-(2-methylpropoxy)ethyl 2-phenylacetate.

- Applications : Ethyl 2-phenylacetate is a key flavor compound in sauce-aroma Baijiu, highlighting its volatility and aroma profile . In contrast, the bulkier 2-(2-methylpropoxy)ethyl group likely reduces volatility, making it less suitable for flavor applications.

- Synthesis: Ethyl 2-phenylacetate derivatives are synthesized via tandem reactions with o-aminobenzamide or catalytic methods, achieving yields up to 69% . The branched ether chain in this compound may require specialized catalysts (e.g., Pd/C) or longer reaction times .

Ethyl 2-Phenylacetoacetate and Methyl 2-Phenylacetoacetate

- Structure : These compounds feature a ketone group (α-carbonyl) absent in this compound.

- Function : Used as precursors for amphetamine synthesis due to their reactivity in reductive amination . The absence of a ketone in the target compound limits its utility in such pathways.

- Bioactivity : Hybrid analogues of ethyl 2-phenylacetate show germination-stimulating activity in parasitic weeds (EC50 in nM range), but activity is lost with bulky substituents (e.g., trimethylated D-ring) .

Phenethyl 2-Phenylacetate Derivatives

- Structure : Phenethyl and 4-hydroxyphenethyl esters differ in their aromatic substituents. For example, 4-hydroxyphenethyl 2-phenylacetate includes a hydroxyl group on the phenyl ring .

- Bioactivity: These derivatives exhibit antimicrobial and acetylcholinesterase inhibitory activities. Compound 9 (2-(1H-indol-3-yl)ethyl 2-phenylacetate) showed acetylcholinesterase inhibition, while 4-hydroxyphenethyl variants demonstrated cytotoxicity .

Sulfur- and Amino-Substituted Analogues

- Examples: Ethyl 2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-2-phenylacetate and ethyl 2-(diethylamino)-2-phenylacetate .

- Function: Sulfur-containing derivatives (e.g., benzothiazoles) show antiproliferative activity in cancer cells, while amino-substituted esters may act as intermediates in drug synthesis . The target compound’s ether chain lacks the electron-withdrawing or donating effects of sulfur/amino groups, likely altering its biological target specificity.

Cycloalkyl-Substituted Esters

- Examples : Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate and related cycloalkyl derivatives .

- Properties : Bulky substituents (e.g., cyclohexyl) increase steric hindrance, affecting conformational flexibility and interaction with biological targets. The 2-methylpropoxyethyl group in the target compound may similarly influence binding but with less rigidity compared to cycloalkyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.